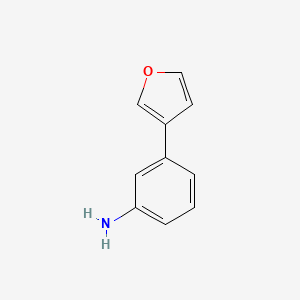

![molecular formula C10H17NO3 B6241806 tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 2408971-50-4](/img/no-structure.png)

tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate is a chemical compound with the CAS Number: 2408971-50-4 . It has a molecular weight of 199.25 and its IUPAC name is this compound .

Synthesis Analysis

The synthesis of new 1,2-disubstituted bicyclo[2.1.1]hexane modules, such as this compound, is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17NO3/c1-9(2,3)14-8(12)11-6-10(13)4-7(11)5-10/h7,13H,4-6H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a powder . It is stored at a temperature of 4 degrees . The molecular weight is 199.25 and the molecular formula is C10H17NO3 .Applications De Recherche Scientifique

Tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of other compounds, and can be used to study the structure and reactivity of organic molecules. This compound is also used in biochemistry and pharmacology research, as it can be used to study the mechanisms of action of drugs and other biologically active compounds. Additionally, this compound is used as an enzyme inhibitor, as it can inhibit the activity of certain enzymes, allowing researchers to study the effects of enzyme inhibition on biochemical pathways.

Mécanisme D'action

The mechanism of action of tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes. This compound is known to bind to enzymes in a reversible manner, and this binding can inhibit the activity of the enzyme. This inhibition can affect the biochemical pathways that are regulated by the enzyme, and can lead to changes in the physiological effects of the compound.

Biochemical and Physiological Effects

This compound has a number of biochemical and physiological effects. It is known to inhibit the activity of certain enzymes, including cyclooxygenase, which is involved in the synthesis of prostaglandins. Inhibition of this enzyme can lead to changes in the levels of prostaglandins in the body, which can lead to changes in inflammation and pain. This compound is also known to interact with other enzymes and proteins, and can affect the activity of other biochemical pathways.

Avantages Et Limitations Des Expériences En Laboratoire

Tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate is a useful molecule for laboratory experiments, as it is relatively inexpensive and easy to synthesize. Additionally, it can be used as a starting material for the synthesis of other compounds, and can be used to study the structure and reactivity of organic molecules. However, this compound can be toxic in high concentrations, and should be handled with care in the laboratory. Additionally, this compound can be difficult to purify and can be susceptible to degradation in certain conditions.

Orientations Futures

The potential of tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate has yet to be fully explored. Future research could focus on the development of new synthesis methods for this compound, as well as the exploration of its potential for use in drug development and other biomedical applications. Additionally, further research could be conducted to explore the mechanisms of action of this compound and its effects on biochemical pathways. Finally, research could be conducted to explore the potential of this compound as an enzyme inhibitor, as well as its potential for use in the treatment of various diseases.

Méthodes De Synthèse

Tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate can be synthesized through a variety of methods. One of the most common methods involves the reaction of tert-butyl alcohol and 2-azabicyclo[2.1.1]hexane-2-carboxylic acid in the presence of an acid catalyst. The reaction proceeds in two steps, with the first step involving the formation of an ester intermediate, and the second step involving the formation of this compound. The reaction is usually carried out at room temperature and the product can be isolated and purified by column chromatography.

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word is “Warning” and the pictograms include GHS07 .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate involves the reaction of tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate with a suitable reagent to introduce the tert-butyl group. The reaction is then followed by esterification to form the final product.", "Starting Materials": [ "4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylic acid", "tert-butyl alcohol", "DCC (dicyclohexylcarbodiimide)", "DMAP (4-dimethylaminopyridine)", "CH2Cl2 (dichloromethane)", "NaHCO3 (sodium bicarbonate)", "NaCl (sodium chloride)", "H2O (water)" ], "Reaction": [ "Step 1: Activation of 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylic acid with DCC and DMAP in CH2Cl2 to form the corresponding active ester intermediate.", "Step 2: Addition of tert-butyl alcohol to the reaction mixture and stirring at room temperature for several hours to allow for esterification.", "Step 3: Quenching the reaction with NaHCO3 and extracting the product with CH2Cl2.", "Step 4: Washing the organic layer with NaCl solution and drying over anhydrous Na2SO4.", "Step 5: Evaporation of the solvent and purification of the product by column chromatography to obtain tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate." ] } | |

Numéro CAS |

2408971-50-4 |

Formule moléculaire |

C10H17NO3 |

Poids moléculaire |

199.2 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.